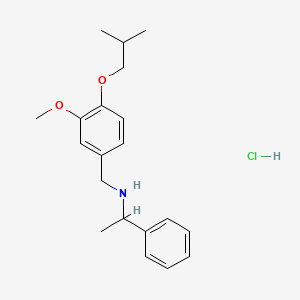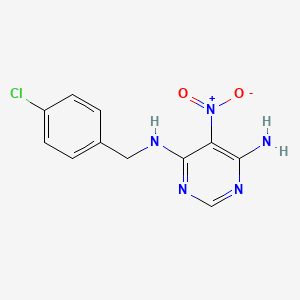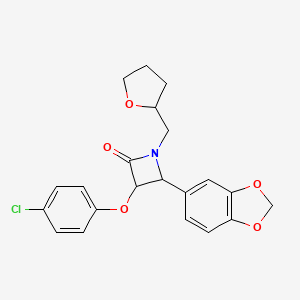
N-(4-isobutoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride
描述
N-(4-isobutoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride, also known as IBMPFD, is a chemical compound that has been widely used in scientific research. This compound is a selective agonist for the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain and other tissues. The TAAR1 receptor is involved in the regulation of neurotransmitter release, and its activation has been linked to various physiological and behavioral effects.
作用机制
The mechanism of action of N-(4-isobutoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride involves the binding of the compound to the TAAR1 receptor, which activates a signaling cascade that leads to the modulation of neurotransmitter release. The exact mechanism by which TAAR1 activation affects neurotransmitter release is still not fully understood, but it is believed to involve the regulation of intracellular signaling pathways and ion channels.
Biochemical and physiological effects:
The activation of TAAR1 by N-(4-isobutoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride has been linked to various biochemical and physiological effects, including the modulation of dopamine, serotonin, and norepinephrine release, as well as the regulation of neuronal excitability and synaptic plasticity. These effects have been shown to have implications for the regulation of mood, motivation, reward, anxiety, depression, and stress.
实验室实验的优点和局限性
N-(4-isobutoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride has several advantages as a research tool, including its selectivity for the TAAR1 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use, such as its potential for off-target effects, the need for careful dosing and administration, and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on N-(4-isobutoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride, including the investigation of its potential therapeutic applications in the treatment of psychiatric and neurological disorders, such as depression, anxiety, addiction, and schizophrenia. Other areas of research could include the development of more selective TAAR1 agonists and antagonists, the investigation of the role of TAAR1 in other physiological processes, and the exploration of the potential of TAAR1 as a drug target for the treatment of various diseases.
科学研究应用
N-(4-isobutoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride has been used in various scientific studies to investigate the role of TAAR1 receptor activation in different physiological and behavioral processes. For example, research has shown that the activation of TAAR1 by N-(4-isobutoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride can modulate dopamine release in the brain, which is involved in the regulation of mood, motivation, and reward. Other studies have demonstrated that TAAR1 activation by N-(4-isobutoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride can affect the activity of other neurotransmitters, such as serotonin and norepinephrine, which are involved in the regulation of anxiety, depression, and stress.
属性
IUPAC Name |
N-[[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2.ClH/c1-15(2)14-23-19-11-10-17(12-20(19)22-4)13-21-16(3)18-8-6-5-7-9-18;/h5-12,15-16,21H,13-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAIZKCYQZXBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)CNC(C)C2=CC=CC=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]-1-phenylethanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B4140337.png)
![1-benzyl-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B4140340.png)
![2-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-N-(3-methylphenyl)-5-nitrobenzamide](/img/structure/B4140344.png)
methanol](/img/structure/B4140347.png)
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(2-chlorobenzyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140349.png)
![2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B4140351.png)



![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl acetate](/img/structure/B4140364.png)
![N-{[4-allyl-5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4140373.png)
![ethyl 4-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}benzoate](/img/structure/B4140402.png)
![1-isopropyl-2-[1-(6-methoxy-2-naphthyl)ethyl]-1H-benzimidazole](/img/structure/B4140409.png)
![N-{3-[(1-adamantylacetyl)amino]phenyl}-2-methylbenzamide](/img/structure/B4140423.png)